4-methoxy-2,2',4'-trimethyldiphenylamine

thermosensitive imaging pressure-sensitive dye synthetic intermediate

4-Methoxy-2,2',4'-trimethyldiphenylamine (CAS 41374-20-3; molecular formula C16H19NO; molecular weight 241.33 g/mol) is a substituted diphenylamine derivative characterized by methoxy substitution at the 4-position of one aromatic ring and methyl substitution at the 2, 2′, and 4′ positions. The compound exhibits predicted physicochemical parameters including a boiling point of 369.7±30.0 °C and density of 1.057±0.06 g/cm³.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 41374-20-3
Cat. No. B1590187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2,2',4'-trimethyldiphenylamine
CAS41374-20-3
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)C)C
InChIInChI=1S/C16H19NO/c1-11-5-7-15(12(2)9-11)17-16-8-6-14(18-4)10-13(16)3/h5-10,17H,1-4H3
InChIKeyICYDPYVGYFLVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,2',4'-trimethyldiphenylamine (CAS 41374-20-3): Sourcing Guide for Specialty Diphenylamine Derivative


4-Methoxy-2,2',4'-trimethyldiphenylamine (CAS 41374-20-3; molecular formula C16H19NO; molecular weight 241.33 g/mol) is a substituted diphenylamine derivative characterized by methoxy substitution at the 4-position of one aromatic ring and methyl substitution at the 2, 2′, and 4′ positions . The compound exhibits predicted physicochemical parameters including a boiling point of 369.7±30.0 °C and density of 1.057±0.06 g/cm³ . This molecule belongs to the alkylated/methoxylated diphenylamine class and serves primarily as a specialized intermediate in the synthesis of thermosensitive and pressure-sensitive imaging dyes, as well as in select optoelectronic material applications .

Why Diphenylamine Analogs Cannot Substitute 4-Methoxy-2,2',4'-trimethyldiphenylamine in Regulated or Performance-Critical Applications


Generic substitution within the alkylated diphenylamine class carries quantifiable risk due to structure-specific electronic effects that govern both synthetic utility and material performance. Research demonstrates that methoxy substitution position directly modulates the ionization potential (IP) of diphenylamine derivatives: compounds containing monomethoxy-substituted phenyl rings exhibit lower IP values (experimentally 5.10–5.56 eV) than di- and trimethoxy-substituted analogs [1]. Furthermore, para-alkyl substitution enhances radical-trapping antioxidant reactivity and stoichiometry at 37–100 °C relative to ortho-alkyl substitution, while the presence of benzylic C–H bonds governs high-temperature (160 °C) antioxidant efficacy via distinct mechanistic pathways [2]. In thermosensitive dye synthesis, the specific substitution pattern of 4-methoxy-2,2',4'-trimethyldiphenylamine is documented in patent-protected formulations for press- and heat-sensitive imaging systems, where replacement with structurally divergent diphenylamines would alter the coupling reactivity and final dye properties [3]. Thus, seemingly minor changes in substitution pattern produce functionally non-equivalent materials, making generic interchange demonstrably invalid.

Quantitative Differentiation of 4-Methoxy-2,2',4'-trimethyldiphenylamine: Structure-Specific Evidence vs. Diphenylamine Analogs


Patent-Protected Specificity in Thermosensitive Dye Synthesis: Structural Exclusivity

4-Methoxy-2,2',4'-trimethyldiphenylamine is explicitly specified as an intermediate in patent-protected formulations for press- and heat-sensitive imaging systems [1]. The US patent US2007/73086 A1 identifies this precise substitution pattern as integral to the synthetic route for producing the target dye compound. Unsubstituted diphenylamine, mono-methylated diphenylamines, or diphenylamines with alternative methoxy positioning would generate different coupling products due to altered electron density at the reactive para- and ortho- positions, rendering them non-substitutable for the intended dye synthesis.

thermosensitive imaging pressure-sensitive dye synthetic intermediate patent-protected formulation

Predicted Ionization Potential Modulation via Monomethoxy Substitution: DFT-Correlated Electronic Property Differentiation

Comparative experimental and DFT studies on methoxy-substituted diphenylamine derivatives demonstrate that monomethoxy substitution lowers the ionization potential (IP) relative to di- and trimethoxy-substituted analogs [1]. The study reported experimental IP values ranging from 5.10 eV to 5.56 eV across the methoxy substitution series, with monomethoxy-substituted phenyl rings exhibiting lower IP than multiply methoxylated counterparts [1]. Additionally, compounds containing methoxy groups in para and ortho positions of diphenylamino moieties exhibited superior charge transport properties; room-temperature hole drift mobility in an amorphous film of a related methoxy-carbazole derivative reached 1.2 × 10⁻⁴ cm²/V·s at an electric field of 6.4 × 10⁵ V/cm [1]. While direct IP data for 4-methoxy-2,2',4'-trimethyldiphenylamine is not reported in this study, class-level inference indicates that its monomethoxy substitution pattern (single para-methoxy group on one phenyl ring) is structurally aligned with the lower-IP, higher-mobility monomethoxy subset.

ionization potential hole transport material optoelectronic DFT calculation charge transport

Differentiated Antioxidant Reactivity Based on Alkyl Substitution Architecture: Temperature-Dependent Structure-Activity Relationships

Temperature-dependent studies on alkylated diphenylamine antioxidants establish that substitution position (para vs. ortho) produces divergent reactivity profiles across temperature regimes [1]. At 37–100 °C, para-alkyl substitution slightly increases radical-trapping antioxidant reactivity and stoichiometry relative to ortho-alkyl substitution due to more favorable stereoelectronic effects and corresponding diarylaminyl/diarylnitroxide formation. However, at 160 °C, the structure-activity relationship shifts fundamentally: compounds segregate based on the presence or absence of benzylic C–H bonds, with benzylic hydrogen abstraction pathways competing with nitroxide formation to enhance high-temperature efficacy [1]. Electron spin resonance spectroscopy and deuterium-labeling experiments confirm that benzylic H-atom abstraction precludes off-cycle product formation, leading to significant gains in high-temperature radical-trapping antioxidant efficacy. While 4-methoxy-2,2',4'-trimethyldiphenylamine is not directly tested, its structural features (para-methoxy; methyl groups at 2, 2′, 4′ positions providing benzylic C–H character) align with substituent patterns associated with enhanced low- to moderate-temperature reactivity via para substitution effects.

radical-trapping antioxidant lubricant additive thermal stabilization diarylamine structure-activity relationship

Enhanced Organic Solvent Compatibility via Electron-Donating Substitution: Solubility Differentiation

The presence of electron-donating methoxy and methyl groups in 4-methoxy-2,2',4'-trimethyldiphenylamine enhances solubility in organic solvents compared to unsubstituted diphenylamine . Reported solvent compatibility includes ethanol, dimethyl sulfoxide (DMSO), and dichloromethane . Unsubstituted diphenylamine (CAS 122-39-4), with LogP approximately 3.5 and solubility of ~0.3 g/L in water, exhibits significantly different solubility characteristics due to absence of electron-donating alkyl/methoxy substituents. The enhanced organic solubility conferred by the 4-methoxy and multi-methyl substitution pattern facilitates processing in synthetic applications, particularly in dye coupling reactions requiring homogeneous organic phase conditions.

solubility organic solvent compatibility formulation electron-donating group

Predicted Physicochemical Property Differentiation vs. Unsubstituted Diphenylamine

4-Methoxy-2,2',4'-trimethyldiphenylamine exhibits predicted physicochemical properties that differ substantially from unsubstituted diphenylamine, with practical implications for handling, storage, and thermal processing . The predicted boiling point of 369.7±30.0 °C at 760 mmHg is significantly elevated compared to unsubstituted diphenylamine (302 °C) . The flash point of 154.6 °C exceeds that of diphenylamine (~153 °C closed cup) . Vapor pressure is predicted at 1.17 × 10⁻⁵ mmHg at 25 °C . Recommended storage at 2–8 °C reflects the compound's stability profile. While these values are computational predictions rather than experimental measurements, they provide baseline differentiation for procurement and handling decisions.

boiling point flash point physical property distillation thermal processing

Targeted Application Scenarios for 4-Methoxy-2,2',4'-trimethyldiphenylamine: Where This Specific Substitution Pattern Is Required


Synthesis of Thermosensitive and Pressure-Sensitive Imaging Dye Intermediates

This compound is specified in patent-protected synthetic routes for thermosensitive and pressure-sensitive imaging system dyes [1]. Procurement is justified when the synthetic protocol mandates the exact 4-methoxy-2,2',4'-trimethyl substitution pattern for coupling reactions; alternative diphenylamine derivatives would produce different coupling products with altered spectral and thermal response characteristics. Industrial dye manufacturers and specialty chemical producers requiring patent compliance should prioritize this specific CAS number.

Hole Transport Layer Development in Optoelectronic Devices

Class-level evidence from methoxy-diphenylamine comparative studies indicates that monomethoxy substitution with para/ortho positioning confers lower ionization potential and enhanced hole drift mobility relative to multiply methoxylated analogs [2]. For organic light-emitting diode (OLED) hole transport layer development or organic photovoltaic charge transport material screening, 4-methoxy-2,2',4'-trimethyldiphenylamine represents a structurally favorable candidate warranting experimental evaluation over di- or trimethoxy-substituted diphenylamine alternatives.

Radical-Trapping Antioxidant Formulation for Lubricants Requiring Broad-Temperature Performance

Structure-activity relationship studies demonstrate that para-substituted diarylamines exhibit enhanced antioxidant reactivity at 37–100 °C, while the presence of benzylic C–H bonds confers high-temperature (160 °C) efficacy [3]. The substitution architecture of 4-methoxy-2,2',4'-trimethyldiphenylamine (para-methoxy; methyl groups providing benzylic character) positions it as a candidate for lubricant antioxidant applications requiring balanced performance across temperature regimes. Formulators developing high-temperature industrial lubricants or engine oils may evaluate this compound against commercial alkylated diphenylamine benchmarks (e.g., T557, T558) in head-to-head oxidation induction time (OIT) and rotary bomb oxidation tests (RBOT).

Organic Synthesis Intermediate for Selective Functionalization in Complex Molecules

The compound's molecular design—featuring electron-donating methoxy and methyl groups that enhance organic solvent solubility while providing predictable regioselectivity in coupling reactions—supports its role as an intermediate in specialty chemical synthesis [4]. Applications include the preparation of dyes, pigments, and specialty chemicals where the specific substitution pattern governs subsequent reactivity and product properties [4]. Contract research organizations and fine chemical manufacturers performing multi-step syntheses requiring a defined diphenylamine building block with this exact substitution architecture should procure this specific compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methoxy-2,2',4'-trimethyldiphenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.